5-Chloro-2-nitrotoluene CAS number 5367-28-2 properties
5-Chloro-2-nitrotoluene CAS number 5367-28-2 properties
This technical guide provides a rigorous analysis of 5-Chloro-2-nitrotoluene (CAS 5367-28-2), focusing on its synthesis, physicochemical properties, reactivity profile, and industrial applications.[1]
CAS Number: 5367-28-2 Synonyms: 4-Chloro-2-methyl-1-nitrobenzene; 2-Nitro-5-chlorotoluene Molecular Formula: C₇H₆ClNO₂ Molecular Weight: 171.58 g/mol
Executive Summary
5-Chloro-2-nitrotoluene is a high-value aromatic intermediate critical to the synthesis of azo dyes (Pigment Red series) and pharmaceutical active ingredients. Characterized by its low melting point (27–30 °C), it often presents as a supercooled liquid or semi-solid in industrial settings. Its strategic importance lies in its dual functionality: the nitro group serves as a latent amine for coupling reactions, while the chlorine atom provides a handle for nucleophilic substitution or metal-catalyzed cross-coupling.
Chemical Identity & Physical Properties
The compound exhibits phase behavior near room temperature that requires precise temperature control during handling to prevent solidification in transfer lines.
| Property | Value | Note |
| Appearance | Pale yellow crystalline solid or oil | Low melting point leads to phase variability. |
| Melting Point | 27 – 30 °C | Solidifies just above standard room temperature. |
| Boiling Point | 249 ± 20 °C | At 760 mmHg. |
| Density | 1.3 ± 0.1 g/cm³ | Denser than water; sinks in aqueous extractions. |
| Flash Point | 104.4 ± 21.8 °C | Combustible; requires Class IIIB handling. |
| LogP | 3.06 | Lipophilic; indicates high membrane permeability potential. |
| Refractive Index | 1.570 | Useful for purity verification in liquid state. |
Synthetic Routes & Manufacturing
The synthesis of 5-Chloro-2-nitrotoluene is a classic example of controlling electrophilic aromatic substitution (EAS) regioselectivity. The primary industrial route involves the nitration of 3-chlorotoluene (m-chlorotoluene), not o-chlorotoluene, to achieve the correct substitution pattern.
Nitration of 3-Chlorotoluene
Precursor: 3-Chlorotoluene (1-methyl-3-chlorobenzene). Reagents: Mixed acid (HNO₃ / H₂SO₄) or Acetyl nitrate generated in situ. Mechanism: The methyl group (activator, o,p-director) and the chlorine atom (deactivator, o,p-director) exert competing directing effects.
-
Position 6 (Ortho to Methyl, Para to Chloro): This position is synergistically activated by the methyl group and sterically accessible. Nitration here yields the target 5-chloro-2-nitrotoluene (using toluene numbering: Me=1, Nitro=2, Cl=5 ).[2][3][4]
-
Position 4 (Para to Methyl, Ortho to Chloro): Nitration here yields the isomer 3-chloro-4-nitrotoluene .
-
Position 2 (Ortho to both): Sterically hindered; trace formation.
Process Control: Low-temperature nitration (0–10 °C) favors the kinetic product mixture. Separation of the 5-chloro-2-nitrotoluene isomer is typically achieved via fractional crystallization or distillation due to the boiling point differentials of the isomers.
Visualization of Synthesis Pathway
Figure 1: Regioselective nitration of 3-chlorotoluene yielding the target 5-chloro-2-nitrotoluene.
Reactivity Profile & Functionalization
5-Chloro-2-nitrotoluene serves as a versatile scaffold for downstream synthesis.
Reduction to Aniline (Bechamp or Catalytic)
The most common transformation is the reduction of the nitro group to an amine, yielding 5-chloro-2-toluidine (2-amino-5-chlorotoluene).
-
Reagents: Iron powder/HCl (Bechamp) or H₂/Pd-C.
-
Significance: This amine is the diazo component for Pigment Red 53:1 (Lake Red C), a widely used colorant in printing inks and plastics.
Oxidation to Benzoic Acid
Oxidation of the methyl group (using KMnO₄ or O₂/Co-Mn catalyst) preserves the nitro and chloro functionalities, yielding 5-chloro-2-nitrobenzoic acid . This is a precursor for anthranilic acid derivatives used in non-steroidal anti-inflammatory drugs (NSAIDs).
Nucleophilic Aromatic Substitution (SNAr)
The nitro group activates the ring, making the chlorine atom susceptible to displacement by strong nucleophiles (e.g., methoxide, amines), although the methyl group provides some steric shielding.
Reaction Workflow Diagram
Figure 2: Divergent synthesis pathways from 5-Chloro-2-nitrotoluene to industrial pigments and pharmaceutical intermediates.
Applications in Drug Development & Agrochemicals
While historically dominant in the dye industry, this chemotype is increasingly relevant in medicinal chemistry.
-
Pharmaceutical Intermediates:
-
Used as a building block for Chlorphenamidine analogs and other bioactive molecules requiring a 2,5-disubstituted toluene scaffold.
-
Precursor to 2-amino-5-chlorobenzoic acid , a scaffold for synthesizing quinazolinone alkaloids and anti-inflammatory agents.
-
-
Agrochemicals:
-
The reduced form, 5-chloro-2-toluidine, is a key intermediate in the synthesis of urea-based herbicides and pesticides, leveraging the lipophilicity of the chloro-methyl motif to enhance bioavailability in plant cuticles.
-
Safety, Handling, & Environmental Impact
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects.
-
Handling Protocols:
-
Temperature Control: Store between 2–8 °C to maintain physical stability. If the material solidifies, gentle warming (water bath <40 °C) is recommended before aliquoting; avoid open flame due to flash point (104 °C).
-
Waste Disposal: Do not discharge into drains. Incineration with afterburner and scrubber is the preferred disposal method for chlorinated nitroaromatics to prevent dioxin formation.
References
-
GuideChem. (2025).[3] How to Prepare 5-Chloro-2-nitrotoluene and Its Application. Retrieved from
-
ChemicalBook. (2025).[5][6] 5-Chloro-2-nitrotoluene Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 5-Chloro-2-nitrotoluene. Retrieved from
-
Royal Society of Chemistry. (2011). Synthesis of 6-chloro-3-aminotoluene-4-sulfonic acid by direct nitration. Retrieved from
-
PubChem. (2025). Compound Summary: 5-Chloro-2-nitrotoluene.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. storage.mtender.gov.md [storage.mtender.gov.md]
- 6. 5-Chloro-2-nitrotoluene | 5367-28-2 [chemicalbook.com]
- 7. 3-Chloro-6-nitrotoluene [chembk.com]
- 8. sarchemlabs.com [sarchemlabs.com]
- 9. 122. Nucleophilic displacement reactions in aromatic systems. Part VI. Influence of nuclear alkyl groups in the aromatic system. Kinetic of the reactions of chlorodinitrotoluenes and related compounds with piperidine, aniline and ethoxide ions in ethanol, and with methoxide ions in methanol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. lookchem.com [lookchem.com]
- 11. gesamp.org [gesamp.org]
